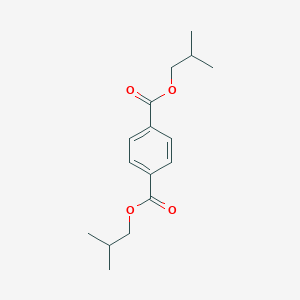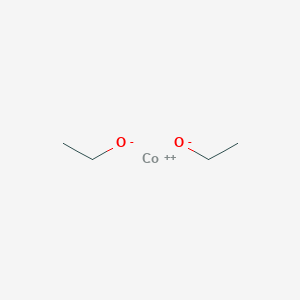![molecular formula C7H14O5 B099971 2-[2-(2-メトキシエトキシ)エトキシ]酢酸 CAS No. 16024-58-1](/img/structure/B99971.png)
2-[2-(2-メトキシエトキシ)エトキシ]酢酸
概要
説明
2-[2-(2-Methoxyethoxy)ethoxy]acetic acid is a useful research compound. Its molecular formula is C7H14O5 and its molecular weight is 178.18 g/mol. The purity is usually 95%.
The exact mass of the compound 2-[2-(2-Methoxyethoxy)ethoxy]acetic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-[2-(2-Methoxyethoxy)ethoxy]acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[2-(2-Methoxyethoxy)ethoxy]acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
医薬品製剤における薬剤の可溶化
2-[2-(2-メトキシエトキシ)エトキシ]酢酸: は、水に溶けにくい薬剤の溶解性を高めるためのアモルファス固体分散体(ASD)の開発に使用されます 。この化合物は、薬剤と分子レベルで相互作用するマトリックスポリマーとして作用し、再結晶を防止し、バイオアベイラビリティを向上させます。
歯科用接着剤組成物
この化合物は、歯科用接着剤組成物として歯科医療に応用されています 。その化学的性質は、歯科用充填材やコーティングに使用される接着剤の配合に貢献し、耐久性と安定性を確保します。
PROTACリンカー成分
標的タンパク質分解の分野では、2-[2-(2-メトキシエトキシ)エトキシ]酢酸は、PROTAC(PROteolysis TArgeting Chimeras)の合成におけるリンカー成分として役立ちます 。PROTACは、E3ユビキチンリガーゼと標的タンパク質を結合させる二機能性分子であり、後者の分解につながります。
セルロース系両親媒性物質の合成
この化合物は、中性およびアニオン性セルロース系両親媒性物質の合成に不可欠です 。これらの両親媒性物質は、化粧品や食品など、さまざまな業界で使用できる環境に優しい界面活性剤や乳化剤を作成する可能性があります。
職業性暴露のバイオマーカー
2-[2-(2-メトキシエトキシ)エトキシ]酢酸: は、生殖毒性のあるジグリムの尿中代謝物として特定されています 。これは、ジェット燃料JP-8など、特定の産業用化学物質への暴露を評価するためのバイオマーカーとして使用でき、職業衛生の監視手段を提供します。
分析化学
沸点や屈折率などの定義された物理化学的性質により、この化合物は一般的な分析アプリケーションで使用されます 。クロマトグラフィー分析やその他のラボ技術において、標準物質または参照物質として役立ちます。
材料科学研究
材料科学では、2-[2-(2-メトキシエトキシ)エトキシ]酢酸は、ポリマーやコーティングの研究に貢献しています 。その分子構造により、電子機器、自動車、航空宇宙産業における潜在的な用途を持つ新しい材料の探求が可能になります。
毒性学研究
この化合物は、化学物質暴露が生物系に与える影響を評価するための毒性学研究にも使用されます 。例えば、発生毒性を研究するためのモデル生物であるゼブラフィッシュを用いた胚毒性試験に使用されています。
Safety and Hazards
生化学分析
Biochemical Properties
It is known that it can react with primary amine groups in the presence of activators to form a stable amide bond . This suggests that it may interact with enzymes, proteins, and other biomolecules that contain primary amine groups.
Molecular Mechanism
The molecular mechanism of action of 2-[2-(2-Methoxyethoxy)ethoxy]acetic acid is not well defined. Given its ability to form stable amide bonds with primary amines , it may exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression.
特性
IUPAC Name |
2-[2-(2-methoxyethoxy)ethoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O5/c1-10-2-3-11-4-5-12-6-7(8)9/h2-6H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHBWXWLDOKIVCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4075401 | |
| Record name | (2-(2-Methoxyethoxy)ethoxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4075401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16024-58-1 | |
| Record name | [2-(2-Methoxyethoxy)ethoxy]acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16024-58-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-(2-Methoxyethoxy)ethoxy)acetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016024581 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetic acid, 2-[2-(2-methoxyethoxy)ethoxy]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (2-(2-Methoxyethoxy)ethoxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4075401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [2-(2-methoxyethoxy)ethoxy]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.495 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (2-(2-METHOXYETHOXY)ETHOXY)ACETIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PHF784H2CZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![Carbamic acid, [(4-methylphenyl)sulfonyl]-, 1-methylethyl ester](/img/structure/B99908.png)


